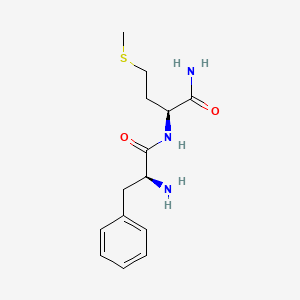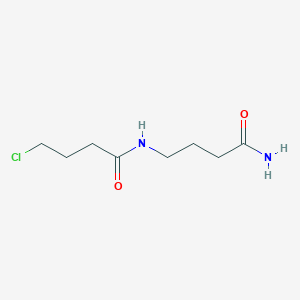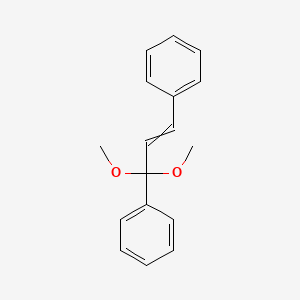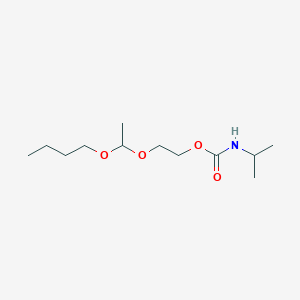
2-(1-Butoxyethoxy)ethyl propan-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Butoxyethoxy)ethyl propan-2-ylcarbamate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. It is characterized by its unique molecular structure, which contributes to its specific properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Butoxyethoxy)ethyl propan-2-ylcarbamate typically involves the reaction of 2-(1-butoxyethoxy)ethanol with isopropyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and yield of the product. The process involves precise control of temperature, pressure, and reaction time to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-Butoxyethoxy)ethyl propan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, alcohols, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1-Butoxyethoxy)ethyl propan-2-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the formulation of various industrial products, including coatings, adhesives, and surfactants.
Mechanism of Action
The mechanism of action of 2-(1-Butoxyethoxy)ethyl propan-2-ylcarbamate involves its interaction with specific molecular targets. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-Butoxyethanol: A related compound with similar structural features but different functional groups.
2-(2-Butoxyethoxy)ethanol: Another similar compound with comparable properties and applications.
Uniqueness
2-(1-Butoxyethoxy)ethyl propan-2-ylcarbamate is unique due to its specific carbamate linkage, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.
Properties
CAS No. |
62788-90-3 |
|---|---|
Molecular Formula |
C12H25NO4 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
2-(1-butoxyethoxy)ethyl N-propan-2-ylcarbamate |
InChI |
InChI=1S/C12H25NO4/c1-5-6-7-15-11(4)16-8-9-17-12(14)13-10(2)3/h10-11H,5-9H2,1-4H3,(H,13,14) |
InChI Key |
CIBVXKMFFAPHRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)OCCOC(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


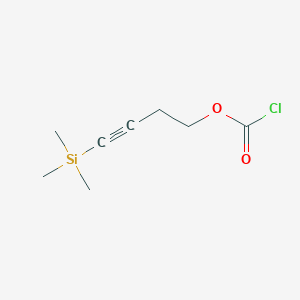
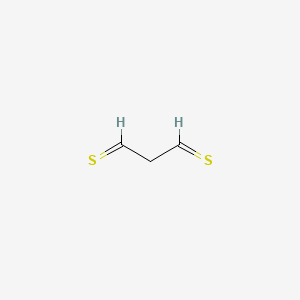
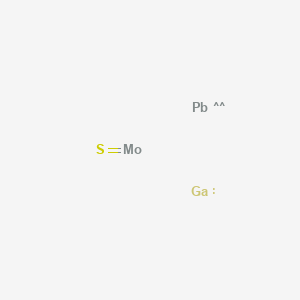
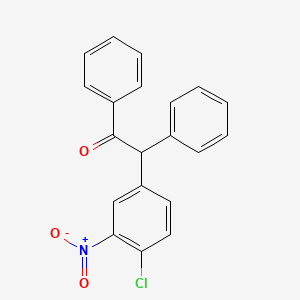
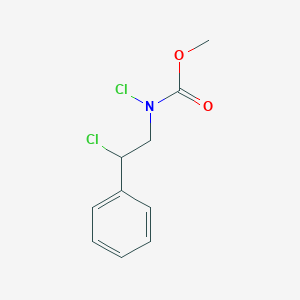
![N-Hydroxy-N-[(4-methylbenzene-1-sulfonyl)methyl]-N'-phenylurea](/img/structure/B14502261.png)
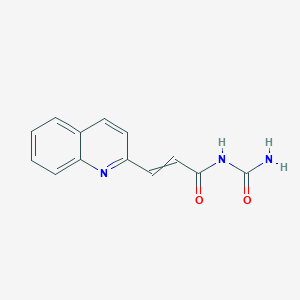
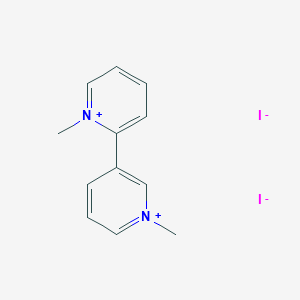
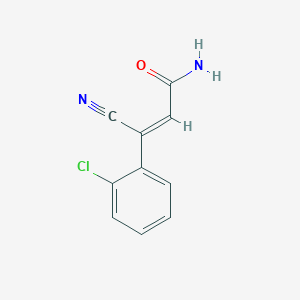
![N,N'-bis[(4-dodecylphenyl)methyl]ethanedithioamide](/img/structure/B14502276.png)
![2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B14502294.png)
